4-Bromo-2-(4-ethoxyphenyl)thiazole
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Overview
Description
4-Bromo-2-(4-ethoxyphenyl)thiazole is a chemical compound characterized by a bromine atom and an ethoxyphenyl group attached to a thiazole ring Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(4-ethoxyphenyl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of thiourea with α-haloketones or α-haloaldehydes.
Introduction of the Bromine Atom: Bromination of the thiazole ring can be achieved using bromine (Br2) in the presence of a suitable catalyst.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a substitution reaction, where an ethoxyphenyl halide reacts with the thiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(4-ethoxyphenyl)thiazole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can involve the replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted thiazoles.
Scientific Research Applications
4-Bromo-2-(4-ethoxyphenyl)thiazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Bromo-2-(4-ethoxyphenyl)thiazole exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: Similar in structure but with a benzyl group instead of a thiazole ring.
4-Bromo-2-(4-methoxyphenyl)thiazole: Similar but with a methoxy group instead of an ethoxy group.
Uniqueness: 4-Bromo-2-(4-ethoxyphenyl)thiazole is unique due to its specific combination of functional groups, which can influence its reactivity and potential applications. Its ethoxyphenyl group provides different chemical properties compared to other similar compounds.
Properties
IUPAC Name |
4-bromo-2-(4-ethoxyphenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNOS/c1-2-14-9-5-3-8(4-6-9)11-13-10(12)7-15-11/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRWHWXPNHYMTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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